molecular formula C30H30N2O5S B330282 ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B330282
M. Wt: 530.6 g/mol
InChI Key: BPFZREWLLVBWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and a cycloheptane ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the thiophene ring: The Gewald reaction is often used, involving the condensation of a ketone with elemental sulfur and a nitrile.

    Cyclization: The cycloheptane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases.

    Coupling reactions: The final step involves coupling the quinoline and thiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the quinoline and thiophene moieties, using reagents like halogens or nitrating agents.

    Cyclization: Further cyclization reactions can lead to the formation of more complex polycyclic structures

Scientific Research Applications

Ethyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication process, or interact with enzymes, leading to inhibition of their activity. The compound may also modulate signal transduction pathways by binding to receptors on the cell surface .

Comparison with Similar Compounds

Similar compounds include other quinoline and thiophene derivatives, such as:

    Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Thiophene derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents, respectively.

    Cycloheptane derivatives: These include compounds like tropane alkaloids, which have significant pharmacological activities.

Properties

Molecular Formula

C30H30N2O5S

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O5S/c1-4-37-30(34)27-21-11-6-5-7-13-26(21)38-29(27)32-28(33)22-17-24(31-23-12-9-8-10-19(22)23)20-15-14-18(35-2)16-25(20)36-3/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33)

InChI Key

BPFZREWLLVBWDQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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